molecular formula C15H27NO B3850789 4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine

4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine

Cat. No.: B3850789
M. Wt: 237.38 g/mol
InChI Key: DOZWLENCKCXACG-UHFFFAOYSA-N
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Description

4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring attached to a cyclohexene moiety with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine typically involves the reaction of α-ionone with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then reacted with an appropriate alkyl halide to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like NaBH4, and various alkyl halides for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-13-5-4-7-15(2,3)14(13)6-8-16-9-11-17-12-10-16/h4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZWLENCKCXACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]morpholine

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